molecular formula C25H18F3NO4 B11293982 4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11293982
M. Wt: 453.4 g/mol
InChI Key: UENFHBPOJYLHPL-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that features a chromeno[8,7-e][1,3]oxazin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-2-one core and the introduction of the 4-methylphenyl and 4-(trifluoromethoxy)phenyl groups. Common synthetic routes may involve:

    Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of acidic or basic catalysts.

    Introduction of Substituents: The 4-methylphenyl and 4-(trifluoromethoxy)phenyl groups can be introduced through various substitution reactions, often using reagents like phenylboronic acids or halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated precursors and phenylboronic acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.

Scientific Research Applications

4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and its chromeno[8,7-e][1,3]oxazin-2-one core structure

Properties

Molecular Formula

C25H18F3NO4

Molecular Weight

453.4 g/mol

IUPAC Name

4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H18F3NO4/c1-15-2-4-16(5-3-15)20-12-23(30)32-24-19(20)10-11-22-21(24)13-29(14-31-22)17-6-8-18(9-7-17)33-25(26,27)28/h2-12H,13-14H2,1H3

InChI Key

UENFHBPOJYLHPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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